molecular formula C11H14N4OS B2388413 3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine CAS No. 1040041-02-8

3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

Cat. No.: B2388413
CAS No.: 1040041-02-8
M. Wt: 250.32
InChI Key: ZKWWOSUNBONODZ-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a useful research compound. Its molecular formula is C11H14N4OS and its molecular weight is 250.32. The purity is usually 95%.
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Biological Activity

3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H16N4O5S
  • Molecular Weight : 340.35 g/mol
  • CAS Number : 1820639-45-9

Synthesis

The synthesis of this compound typically involves the reaction of methylsulfanyl derivatives with pyridinyl oxadiazoles. Various synthetic routes have been explored, including microwave-assisted methods that enhance yield and reduce reaction time .

Antitumor Activity

Research indicates that derivatives of oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds synthesized using similar structures have shown cytotoxicity against human cancer cell lines such as HCT-116 and PC-3. The MTT assay results demonstrate that these compounds can inhibit cell growth at micromolar concentrations .

CompoundCell LineIC50 (µM)
This compoundHCT-116TBD
Other Oxadiazole DerivativePC-321.74

Antimicrobial Activity

The antimicrobial properties of related oxadiazole compounds have been extensively studied. In vitro evaluations against Gram-positive and Gram-negative bacteria indicate that these compounds possess substantial antibacterial activity. The disk diffusion method has been employed to assess their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Escherichia coli15.62 µg/mL

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory effects of oxadiazole derivatives through carrageenan-induced paw edema models. The results indicate that these compounds can significantly reduce edema compared to standard anti-inflammatory drugs like Indomethacin .

Structure–Activity Relationship (SAR)

The biological activities of oxadiazole derivatives are influenced by their structural features. The presence of electron-withdrawing groups such as fluoro or bromo enhances their activity. This relationship suggests that modifications to the molecular structure can lead to improved therapeutic efficacy .

Case Studies

A notable study focused on the synthesis and evaluation of various oxadiazole derivatives, including those similar to this compound. The study reported significant cytotoxicity against MCF-7 breast cancer cells and promising antimicrobial activity against various strains .

Properties

IUPAC Name

3-methylsulfanyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-17-7-4-9(12)11-14-10(15-16-11)8-2-5-13-6-3-8/h2-3,5-6,9H,4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWWOSUNBONODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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